1-(2-Hydroxyethyl)-3-(1-methylbenzotriazol-5-yl)-1-phenylurea
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Overview
Description
1-(2-Hydroxyethyl)-3-(1-methylbenzotriazol-5-yl)-1-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-3-(1-methylbenzotriazol-5-yl)-1-phenylurea typically involves the reaction of 1-methylbenzotriazole with phenyl isocyanate in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-3-(1-methylbenzotriazol-5-yl)-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group in the benzotriazole moiety can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the nitro group may produce an amine.
Scientific Research Applications
1-(2-Hydroxyethyl)-3-(1-methylbenzotriazol-5-yl)-1-phenylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized as a UV stabilizer in polymers and coatings to prevent degradation.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-3-(1-methylbenzotriazol-5-yl)-1-phenylurea involves its interaction with specific molecular targets. The benzotriazole moiety can absorb UV radiation, preventing damage to the material it is incorporated into. Additionally, the compound may inhibit certain enzymes or proteins, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)-3-(1-benzotriazol-5-yl)-1-phenylurea: Lacks the methyl group on the benzotriazole moiety.
1-(2-Hydroxyethyl)-3-(1-methylbenzotriazol-5-yl)-1-phenylthiourea: Contains a sulfur atom instead of an oxygen atom in the urea group.
Uniqueness
1-(2-Hydroxyethyl)-3-(1-methylbenzotriazol-5-yl)-1-phenylurea is unique due to the presence of both the hydroxyl and benzotriazole groups, which confer specific chemical and physical properties. Its ability to act as a UV stabilizer and potential biological activity make it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-(1-methylbenzotriazol-5-yl)-1-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-20-15-8-7-12(11-14(15)18-19-20)17-16(23)21(9-10-22)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGFPKRHKBHXNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)N(CCO)C3=CC=CC=C3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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